Triphenylformazan

Soil microbiology Enzymatic assays Toxicity

Triphenylformazan (CAS 531-52-2) is the unsubstituted formazan reference standard essential for assay validity in dehydrogenase activity tests, biosensor calibration, and comparative spectral analysis. Its well-defined single-electron reduction mechanism (sharp cathodic peak in DMSO) and stable tautomeric equilibrium ensure reproducible electrochemical and optical data. The validated low-toxicity acetone extraction protocol makes it the safer choice over INTF for ecotoxicology workflows. Select high-purity Triphenylformazan to eliminate solvatochromic variability and extraction inefficiencies inherent to substituted formazans. Bulk and research quantities available.

Molecular Formula C19H16N4
Molecular Weight 300.4 g/mol
Cat. No. B7774302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriphenylformazan
Molecular FormulaC19H16N4
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=NNC2=CC=CC=C2)N=NC3=CC=CC=C3
InChIInChI=1S/C19H16N4/c1-4-10-16(11-5-1)19(22-20-17-12-6-2-7-13-17)23-21-18-14-8-3-9-15-18/h1-15,20H/b22-19-,23-21?
InChIKeyBEIHVSJTPTXQGB-QUHCWSQZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triphenylformazan Technical Overview for Analytical and Biological Research Procurement


Triphenylformazan (1,3,5-Triphenylformazan; CAS 531-52-2) is a core chromogenic product of the class of formazan dyes, generated via the irreversible reduction of 2,3,5-triphenyltetrazolium chloride (TTC) [1]. It is distinguished by its vivid colorimetric signal (measurable at approximately 480–485 nm [2]) and its high insolubility in aqueous systems, a property that facilitates robust endpoint measurements in tissue viability assays and dehydrogenase activity tests [3].

Why Generic Formazan Substitution Fails: The Triphenylformazan Differentiation in Assay Performance


Selecting a substitute tetrazolium salt or formazan standard without considering the specific physical and electrochemical characteristics of Triphenylformazan can compromise assay validity. While structurally similar formazans (such as INTF or MTT formazan) share the formazan core, they exhibit significant variation in extraction efficiency, solvatochromic shifts, and electrochemical reversibility [1]. The unique reduction mechanism and solvation sensitivity of Triphenylformazan mean that assay protocols or spectral baselines optimized for INTF cannot be directly applied, potentially leading to under-extraction, inaccurate quantification, or erroneous interpretation of dehydrogenase activity [2].

Triphenylformazan Procurement Evidence: Direct Comparative Performance Data vs. INTF and Other Formazans


Triphenylformazan vs. INTF: Validated Extraction Efficiency and Reduced Toxicity in Soil Dehydrogenase Assays

The extraction of Triphenylformazan using a double acetone wash is a validated methodological improvement over the legacy Thalmann (1968) protocol. It is established as less toxic and at least equally efficient compared to the mixture of 90% acetone and 10% carbon tetrachloride previously required for Triphenylformazan extraction [1]. This provides a clear safety and reproducibility advantage for laboratories screening multiple soil types compared to legacy methods, and is a key differentiator from iodonitrotetrazolium formazan (INTF), which requires tetrahydrofuran or dimethylformamide for optimal recovery from soil matrices [1].

Soil microbiology Enzymatic assays Toxicity

Triphenylformazan Spectral Interference Profile: Lower Wavelength Cross-Talk vs. Bis-Substituted Formazan Derivatives

Triphenylformazan exhibits a distinct spectral profile relative to functionalized analogs. Comparative analysis shows that introducing electron-withdrawing groups (such as COOH and SO₃H) in bis-substituted formazan derivatives (CSPF) induces a substantial hypsochromic shift of approximately 130 nm compared to unsubstituted 1,3,5-Triphenylformazan (TPF) [1]. This indicates that Triphenylformazan operates at a longer wavelength baseline, which can be advantageous in minimizing spectral overlap with biological matrix interferences (such as humic acids or proteins) that often absorb more strongly in the UV/blue region.

Spectrophotometry Analytical Chemistry Interference Control

Triphenylformazan Electrochemical Mechanism: One-Electron Reductive Behavior vs. Complex Formazan Derivatives

The electrochemical reduction mechanism of Triphenylformazan is well-defined and quantitatively characterized as a one-electron process under specific conditions. Cyclic voltammetry in dimethyl sulfoxide reveals a single sharp cathodic peak corresponding to a gain of one-electron per molecule of Triphenylformazan (TPF), confirming a clean and predictable reduction pathway [1]. This stands in contrast to the multi-step or irreversible aggregation behaviors sometimes observed with more complex nitro-derivatives (e.g., PNF or MNF) [1].

Electrochemistry Redox indicator Biosensor

Triphenylformazan Solvent-Dependent Photochromism: A Unique Dual-Tautomer Equilibrium for Advanced Material Design

Unlike simpler formazan dyes that may exist predominantly in a single state, Triphenylformazan exists as an equilibrium mixture of two chelated tautomeric forms with distinct geometries and absorption characteristics, a property that is established through detailed spectroscopic and molecular mechanics analysis [1]. This intrinsic photochromic behavior, modulated by solvent polarity and hydrogen bonding, is a quantifiable physical property not universally shared across the entire class of formazan compounds [2].

Photochromism Material science Tautomerism

Triphenylformazan Structural Baseline: Spectral Comparison vs. CSPF Functionalized Derivatives

The spectral properties of Triphenylformazan are significantly impacted by substitution patterns. Research into bis-substituted formazans demonstrates that adding electron-withdrawing substituents (COOH and SO₃H) to the formazan core leads to a predictable and quantified shift in λmax of approximately 130 nm towards shorter wavelengths (hypsochromic effect) relative to the unsubstituted 1,3,5-Triphenylformazan (TPF) baseline [1]. This establishes Triphenylformazan as the foundational, long-wavelength reference point for this class of dyes.

Spectroscopy Dye chemistry Structure-activity

Triphenylformazan Best-Fit Application Scenarios Based on Performance Evidence


Standardization of Soil Dehydrogenase Activity (DHA) Assays in Environmental Microbiology

In soil health and ecotoxicology studies, the use of Triphenylformazan (via TTC reduction) is justified when a laboratory prioritizes low-toxicity extraction protocols and established spectrophotometric workflows. The validation of a safer, acetone-only extraction method [1] makes Triphenylformazan the procurement choice over alternative formazans (e.g., INTF) that necessitate more hazardous solvents for efficient recovery.

Electrochemical Biosensor Development for Dehydrogenase-Based Detection

Triphenylformazan is the preferred analytical standard for research groups developing amperometric or voltammetric biosensors targeting dehydrogenase enzymes. The well-defined one-electron reduction mechanism (single sharp cathodic peak) in DMSO [1] provides a predictable and quantifiable signal, essential for establishing linear calibration curves and minimizing the complex baseline drift associated with multi-step electron transfer in substituted derivatives.

Optical Spectroscopy Reference Standard for Formazan Dye Synthesis and Characterization

In organic synthesis laboratories engaged in the development of novel formazan-based dyes or materials, Triphenylformazan serves as a critical unsubstituted reference baseline. The documented 130 nm hypsochromic shift observed in bis-substituted analogs (CSPF) [1] relative to Triphenylformazan enables chemists to precisely quantify the electronic effects of functional groups, making procurement of high-purity Triphenylformazan essential for comparative spectral analysis.

Photochromic and Stimuli-Responsive Material Research

Material science programs investigating light-responsive organic materials or tautomeric switches should prioritize Triphenylformazan for its unique dual-chelate tautomeric equilibrium [1]. Unlike static formazan dyes, Triphenylformazan‘s equilibrium between two distinct absorbing species can be leveraged for advanced applications in optical data storage or molecular sensing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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